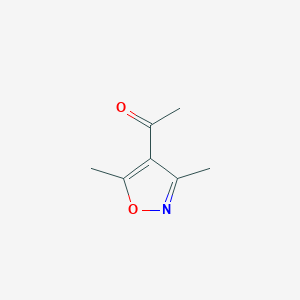
1-(3,5-Dimetilisoxazol-4-il)etanona
Descripción general
Descripción
1-(3,5-Dimethylisoxazol-4-yl)ethanone is a chemical compound with the molecular formula C7H9NO2 . It is a member of the oxazole family, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring .
Synthesis Analysis
The synthesis of 1-(3,5-Dimethylisoxazol-4-yl)ethanone and its derivatives has been the subject of various studies . For instance, one study designed and synthesized derivatives of this compound as potent BRD4 inhibitors . The synthesis involved replacing the benzene ring in the compound with phthalazinone and substituting the carbonyl group with various fragments to interact with the ZA channel of BRD4 .Molecular Structure Analysis
The molecular structure of 1-(3,5-Dimethylisoxazol-4-yl)ethanone comprises a five-membered isoxazole ring attached to an ethanone group . The isoxazole ring contains two carbon atoms, two nitrogen atoms, and an oxygen atom .Aplicaciones Científicas De Investigación
Síntesis de Derivados de Isoxazol
1-(3,5-Dimetilisoxazol-4-il)etanona: sirve como precursor en la síntesis de varios derivados de isoxazol. Estos derivados se sintetizan y caracterizan mediante espectroscopia y difracción de rayos X de monocristal. Son significativos en el estudio de las estructuras moleculares e interacciones .
Diseño y Desarrollo de Fármacos
Este compuesto se utiliza en el diseño y síntesis de nuevos fármacos. Por ejemplo, los derivados de este compuesto se han evaluado como potentes inhibidores de BRD4 con potencial actividad anticancerígena, particularmente contra el cáncer de mama .
Estudios de Química Computacional
La estructura del compuesto se ha optimizado mediante cálculos de teoría funcional de la densidad (DFT). Esto ayuda a comprender las propiedades electrónicas y la reactividad de la molécula, lo cual es crucial para el diseño de fármacos .
Evaluación de la Actividad Biológica
Los investigadores han evaluado las actividades biológicas de los derivados, como sus efectos inhibitorios sobre enzimas como BRD4, que desempeñan un papel en la progresión del cáncer. Esto ayuda a identificar nuevos objetivos terapéuticos .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of the compound “1-(3,5-Dimethylisoxazol-4-yl)ethanone” is BRD4 . BRD4, or Bromodomain-containing protein 4, is a protein that has been shown to play a crucial role in cancer therapy . It is particularly effective in the treatment of TNBC, a subtype of breast cancer .
Mode of Action
The compound interacts with its target, BRD4, by inhibiting its activity . In a study, a derivative of the compound, DDT26, demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 .
Biochemical Pathways
The compound’s interaction with BRD4 leads to a series of downstream effects. Notably, DDT26 was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Result of Action
The result of the compound’s action is significant anti-proliferative activity against certain cancer cell lines . This includes inducing DNA damage, inhibiting cell migration and colony formation, and causing cell cycle arrest .
Análisis Bioquímico
Biochemical Properties
1-(3,5-Dimethylisoxazol-4-yl)ethanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as a ligand for bromodomains, which are protein domains that recognize acetylated lysine residues on histone proteins. This interaction is crucial for the regulation of gene expression through chromatin remodeling. The compound’s ability to bind to bromodomains suggests its potential as a modulator of gene expression and its involvement in epigenetic regulation .
Cellular Effects
1-(3,5-Dimethylisoxazol-4-yl)ethanone has been shown to influence various cellular processes. It can modulate the expression of genes involved in cell cycle regulation, DNA damage response, and cell migration. For instance, studies have demonstrated that this compound can induce DNA damage, inhibit cell migration, and arrest the cell cycle at the G1 phase in certain cell lines . These effects highlight its potential as a therapeutic agent in cancer treatment, where controlling cell proliferation and migration is crucial.
Molecular Mechanism
At the molecular level, 1-(3,5-Dimethylisoxazol-4-yl)ethanone exerts its effects through specific binding interactions with biomolecules. It acts as an acetyl-lysine mimetic, displacing acetylated histone-mimicking peptides from bromodomains. This displacement inhibits the interaction between bromodomains and acetylated lysines, thereby affecting the regulation of gene expression . Additionally, the compound’s structure allows it to selectively bind to certain bromodomains, making it a promising lead for the development of selective inhibitors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,5-Dimethylisoxazol-4-yl)ethanone have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on gene expression and cellular metabolism, indicating its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(3,5-Dimethylisoxazol-4-yl)ethanone vary with different dosages in animal models. At lower doses, the compound has been shown to modulate gene expression and cellular processes without causing significant toxicity. At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
1-(3,5-Dimethylisoxazol-4-yl)ethanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations that can affect its activity and stability. Enzymes such as cytochrome P450 play a role in its metabolism, leading to the formation of metabolites that may have distinct biological activities . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential.
Transport and Distribution
Within cells and tissues, 1-(3,5-Dimethylisoxazol-4-yl)ethanone is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that the compound can be efficiently transported across cell membranes and accumulate in the nucleus, where it exerts its effects on gene expression . The distribution of the compound within tissues also affects its overall bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 1-(3,5-Dimethylisoxazol-4-yl)ethanone is a key factor in its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with chromatin and modulates gene expression. Targeting signals and post-translational modifications may direct the compound to specific nuclear compartments, enhancing its ability to regulate gene expression . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Propiedades
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-7(5(2)9)6(3)10-8-4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOJLNSJFRTBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507988 | |
| Record name | 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35166-20-2 | |
| Record name | 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

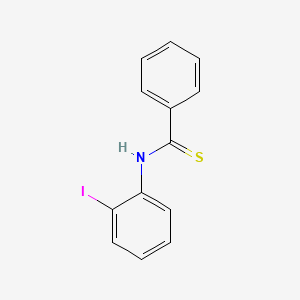

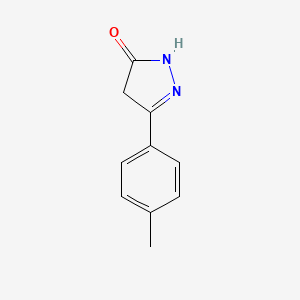
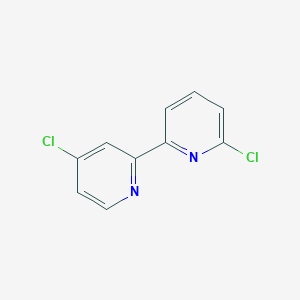
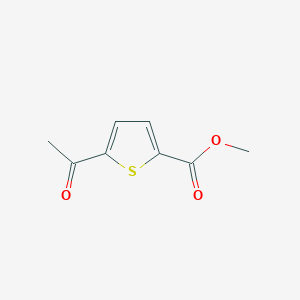
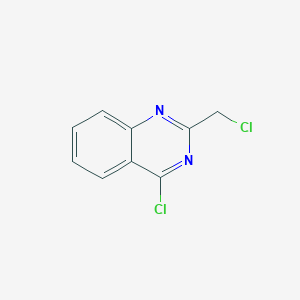
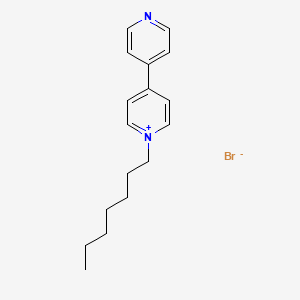


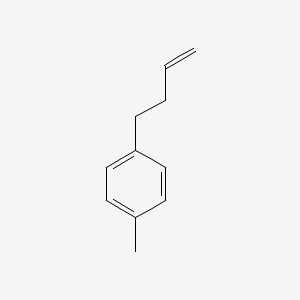
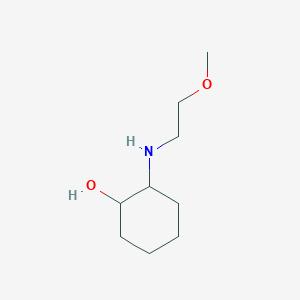
![5-Chloro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1601050.png)
![[1,2,3]Triazolo[1,5-a]quinoline](/img/structure/B1601051.png)
